2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
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Overview
Description
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene is a complex organic compound that features a triazine ring, piperazine groups, and a sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine, and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the benzene ring.
Scientific Research Applications
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene involves its interaction with specific molecular targets. The triazine ring and piperazine groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl chloride moiety can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in diverse fields. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H32ClN7O2S |
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Molecular Weight |
506.1g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4,6-di(piperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C23H32ClN7O2S/c24-19-7-9-20(10-8-19)34(32,33)31-17-15-30(16-18-31)23-26-21(28-11-3-1-4-12-28)25-22(27-23)29-13-5-2-6-14-29/h7-10H,1-6,11-18H2 |
InChI Key |
SCOKIPCKARCMIW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)N5CCCCC5 |
Origin of Product |
United States |
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